5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one
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Overview
Description
5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one is a heterocyclic compound that features a pyrrolidine ring fused with a thiazolidinone ring
Preparation Methods
The synthesis of 5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include pyrrolidine-2-one, pyrrolidine-2,5-diones, and other thiazolidinone derivatives . Compared to these compounds, 5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one has unique structural features that may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C11H14N2OS2 |
---|---|
Molecular Weight |
254.4 g/mol |
IUPAC Name |
(5E)-5-[(2Z)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H14N2OS2/c1-2-13-7-3-4-8(13)5-6-9-10(14)12-11(15)16-9/h5-6H,2-4,7H2,1H3,(H,12,14,15)/b8-5-,9-6+ |
InChI Key |
VXDMQGYKVBQJGW-LDFAFZTOSA-N |
Isomeric SMILES |
CCN\1CCC/C1=C/C=C/2\C(=O)NC(=S)S2 |
Canonical SMILES |
CCN1CCCC1=CC=C2C(=O)NC(=S)S2 |
Origin of Product |
United States |
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